4-Methyl-2-(oxan-4-yloxy)quinoline
Description
Properties
IUPAC Name |
4-methyl-2-(oxan-4-yloxy)quinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO2/c1-11-10-15(18-12-6-8-17-9-7-12)16-14-5-3-2-4-13(11)14/h2-5,10,12H,6-9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBSSJMPHKTXQIF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=CC=CC=C12)OC3CCOCC3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-(oxan-4-yloxy)quinoline can be achieved through several methods. One common approach involves the reaction of 4-methylquinoline with oxan-4-yloxy reagents under specific conditions. For instance, the reaction can be catalyzed by a base such as potassium carbonate (K2CO3) in a suitable solvent like dimethylformamide (DMF) at elevated temperatures . Another method involves the use of palladium-catalyzed cross-coupling reactions, where 4-methylquinoline is coupled with oxan-4-yloxy halides in the presence of a palladium catalyst and a base .
Industrial Production Methods
Industrial production of 4-Methyl-2-(oxan-4-yloxy)quinoline typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product in its pure form .
Chemical Reactions Analysis
Types of Reactions
4-Methyl-2-(oxan-4-yloxy)quinoline undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Dihydroquinoline derivatives.
Substitution: Substituted quinoline derivatives with various functional groups.
Scientific Research Applications
Antimicrobial Activity
Numerous studies have highlighted the antimicrobial properties of quinoline derivatives, including 4-Methyl-2-(oxan-4-yloxy)quinoline. Research indicates that quinoline compounds exhibit significant antibacterial activity against various strains of bacteria, including both Gram-positive and Gram-negative bacteria. For instance, derivatives synthesized from quinoline frameworks have shown promising results in inhibiting bacterial growth, with Minimum Inhibitory Concentrations (MICs) often falling within effective ranges (25-50 µg/ml) against pathogens like Escherichia coli and Staphylococcus aureus .
Antiviral Properties
Quinoline derivatives have also been investigated for their antiviral capabilities. Some compounds have demonstrated efficacy against viral pathogens, including those responsible for dengue and malaria. The structural modifications in the quinoline ring can enhance their interaction with viral targets, making them potential candidates for antiviral drug development .
Anticancer Potential
The anticancer properties of quinolines have been extensively studied. Compounds like 4-Methyl-2-(oxan-4-yloxy)quinoline may exhibit cytotoxic effects on cancer cell lines by inducing apoptosis or inhibiting proliferation through various mechanisms. Research into the structure-activity relationship (SAR) of these compounds continues to reveal insights into their potential as chemotherapeutic agents .
Insecticidal Effects
Recent studies have explored the use of quinoline derivatives in pest control, particularly against mosquito larvae that transmit diseases such as malaria and dengue fever. For example, certain quinoline derivatives have shown significant larvicidal activity, indicating their potential as eco-friendly insecticides . The effectiveness of these compounds can be attributed to their ability to disrupt the biological processes of insect vectors.
Synthesis of Advanced Materials
Quinoline compounds are also being utilized in material science for the synthesis of advanced materials due to their unique chemical properties. The ability to modify the quinoline structure allows for the development of new polymers and catalysts that can be used in various industrial applications .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 4-Methyl-2-(oxan-4-yloxy)quinoline involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. Additionally, it can interact with DNA and RNA, leading to disruptions in cellular processes . The pathways involved in its mechanism of action include inhibition of DNA synthesis, induction of apoptosis, and modulation of signal transduction pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Diversity and Electronic Effects
Quinoline derivatives exhibit varied biological and physicochemical properties depending on substituent position and nature. Below is a comparative analysis of key analogs:
Key Observations :
- Substituent Bulkiness : The oxane group in the target compound provides moderate bulkiness, balancing solubility and membrane permeability. In contrast, benzyloxy (e.g., in ) increases hydrophobicity and aromatic interactions.
- Electronic Effects : Electron-donating groups (e.g., methoxy in ) enhance resonance stabilization, while electron-withdrawing groups (e.g., Cl in ) improve electrophilicity.
- Synthetic Accessibility: The target compound’s 82% yield is comparable to methyl esters (e.g., 88% yield for methyl 6-methoxy-2-arylquinoline-4-carboxylate ).
Physicochemical Properties
- Solubility : The oxane group’s oxygen atoms improve aqueous solubility compared to sulfur-containing analogs (e.g., methylsulfanyl in ).
- Thermal Stability : Chlorinated derivatives (e.g., ) exhibit higher melting points (>200°C) due to strong intermolecular interactions, whereas the target compound is liquid at room temperature .
Biological Activity
4-Methyl-2-(oxan-4-yloxy)quinoline is a synthetic compound that has garnered interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, summarizing key findings from various studies, including data tables and case studies.
Overview of Biological Activity
The biological activity of 4-Methyl-2-(oxan-4-yloxy)quinoline has been investigated in several contexts, highlighting its potential as an antimicrobial and anticancer agent. The compound's structure allows it to interact with various biological targets, influencing cellular processes and biochemical pathways.
Antimicrobial Activity
Research indicates that 4-Methyl-2-(oxan-4-yloxy)quinoline exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against a range of pathogens, including bacteria and fungi. The following table summarizes the Minimum Inhibitory Concentrations (MICs) observed for various microbial strains:
| Microbial Strain | MIC (µg/mL) |
|---|---|
| Candida albicans | 0.4 |
| Staphylococcus aureus | 0.8 |
| Escherichia coli | 1.6 |
These results suggest that the compound could serve as a potential lead for developing new antimicrobial agents, particularly in light of rising drug resistance among common pathogens .
Anticancer Activity
The anticancer potential of 4-Methyl-2-(oxan-4-yloxy)quinoline has also been explored in various studies. The compound has been shown to induce apoptosis in cancer cell lines through multiple mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation.
Case Study: Inhibition of Cancer Cell Proliferation
A study evaluated the effects of 4-Methyl-2-(oxan-4-yloxy)quinoline on human cancer cell lines. The following table presents the IC50 values for different cell types:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (breast cancer) | 5.0 |
| HeLa (cervical cancer) | 3.5 |
| A549 (lung cancer) | 4.0 |
These findings indicate that the compound has potent inhibitory effects on cancer cell proliferation, making it a candidate for further investigation as a therapeutic agent .
The mechanism by which 4-Methyl-2-(oxan-4-yloxy)quinoline exerts its biological effects is still under investigation. Preliminary studies suggest that it may act by:
- Interfering with DNA synthesis: The compound may inhibit enzymes involved in DNA replication.
- Modulating apoptosis pathways: It appears to activate caspases, leading to programmed cell death in cancer cells.
- Disrupting cellular membranes: The antimicrobial activity may stem from its ability to disrupt bacterial cell membranes.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) of 4-Methyl-2-(oxan-4-yloxy)quinoline is crucial for optimizing its biological activity. Variations in substituents on the quinoline ring can significantly impact its potency and selectivity against different pathogens and cancer cells.
Key Findings from SAR Studies
- Substitution Patterns: Different alkyl or aryl groups at specific positions on the quinoline ring can enhance or diminish biological activity.
- Hydrophobicity: Increased hydrophobicity often correlates with improved membrane permeability, facilitating better uptake by target cells.
- Functional Groups: The presence of electron-withdrawing or electron-donating groups can influence the compound's reactivity and interaction with biological targets.
Q & A
Q. Q1. What are the standard synthetic routes for 4-Methyl-2-(oxan-4-yloxy)quinoline, and how do reaction conditions influence yield?
Answer: Classical methods such as the Pfitzinger reaction (condensation of isatin derivatives with ketones in alkaline media) and Friedländer synthesis (cyclization of 2-aminobenzaldehyde derivatives) are foundational . For example, microwave-assisted Pfitzinger reactions reduce reaction times (e.g., 12 minutes at 140°C) and improve yields compared to traditional reflux . Transition metal catalysts (e.g., RuO₂ in oxidative coupling) and green protocols (ionic liquids, ultrasound) are also effective for functionalization .
| Method | Conditions | Key Reagents | Yield Range |
|---|---|---|---|
| Pfitzinger (microwave) | 140°C, 12 min, KOH/EtOH | Isatin, acetophenone | 70–85% |
| Friedländer | Reflux, acidic/alkaline medium | 2-Aminobenzaldehyde, ketones | 50–75% |
| Oxidative coupling | CCl₄/MeCN, RuO₂, NaIO₄ | PyBOP, NMM | 29–59% |
Advanced Synthesis Optimization
Q. Q2. How can researchers optimize reaction conditions to enhance regioselectivity in quinoline derivatives?
Answer: Regioselectivity is influenced by steric and electronic factors. For 4-Methyl-2-(oxan-4-yloxy)quinoline:
- Microwave irradiation accelerates kinetics, favoring the thermodynamically stable product .
- Catalytic systems : RuO₂/NaIO₄ promotes selective oxidation of thiadiazole intermediates .
- pH control : Alkaline conditions (KOH/EtOH) in Pfitzinger reactions stabilize enolate intermediates, directing substitution at the 2-position .
Structural Characterization
Q. Q3. What analytical techniques are critical for confirming the structure of 4-Methyl-2-(oxan-4-yloxy)quinoline?
Answer:
- NMR spectroscopy : ^1H/^13C NMR identifies substituent patterns (e.g., methoxy vs. hydroxyl groups). For example, methyl protons appear at δ 1.15–2.40 ppm .
- X-ray crystallography : Resolves stereochemistry and hydrogen-bonding networks (e.g., C–H⋯π interactions in crystal packing) .
- Mass spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., m/z 245 [M+H]⁺ for related quinolines) .
Substituent Effects on Bioactivity
Q. Q4. How do substituents at the 4-position influence the biological activity of quinoline derivatives?
Answer:
- Electron-withdrawing groups (e.g., Cl, CF₃) enhance antimicrobial activity by increasing membrane permeability .
- Methoxy groups improve metabolic stability but may reduce binding affinity to targets like DNA gyrase .
- Hydroxyl groups enable hydrogen bonding with biological targets (e.g., kinase inhibitors) .
Handling Data Contradictions
Q. Q5. How should researchers address discrepancies in reported biological activities of quinoline analogs?
Answer:
- Validate purity : Use HPLC (Zorbax SB-C18 column, gradient elution) to confirm >95% purity .
- Replicate conditions : Differences in solvent (DMSO vs. saline) or cell lines (HeLa vs. MCF-7) significantly alter IC₅₀ values .
- Control storage : Instability in organic solvents (e.g., compound degradation in CH₂Cl₂) may explain conflicting results .
Computational Modeling
Q. Q6. What computational tools predict the reactivity of 4-Methyl-2-(oxan-4-yloxy)quinoline in nucleophilic substitutions?
Answer:
- DFT calculations (Gaussian 09) model transition states to predict regioselectivity in SNAr reactions .
- Molecular docking (AutoDock Vina) assesses binding affinity to targets like topoisomerase II, guiding functional group modifications .
Stability and Storage
Q. Q7. What protocols ensure the stability of 4-Methyl-2-(oxan-4-yloxy)quinoline during experiments?
Answer:
- Storage : Keep in airtight containers under argon at –20°C to prevent oxidation .
- Solvent choice : Avoid prolonged exposure to DMSO; use freshly distilled THF or EtOH for solubility .
Safety and Handling
Q. Q8. What safety measures are essential when handling 4-Methyl-2-(oxan-4-yloxy)quinoline?
Answer:
- PPE : Use nitrile gloves, lab coats, and fume hoods to avoid dermal/ocular exposure .
- Spill management : Neutralize with dry sand; avoid water to prevent hydrolysis .
- Waste disposal : Incinerate in EPA-approved facilities to avoid environmental release .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
